![molecular formula C14H20N4OS B6576616 6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 439121-94-5](/img/structure/B6576616.png)
6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine, also known as 6-ethyl-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidine-4-amine or EMTP, is an organic compound that is commonly used in scientific research. It has a wide range of applications in both biochemical and physiological studies. EMTP is a versatile compound that can be used as a starting material for synthesis of various compounds and as a tool for studying the structure of biological macromolecules.
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, related morpholine derivatives have been reported to interact with enzymes such as monoamine oxidase (MAO) . Further research is needed to identify the specific target for this compound.
- The compound likely interacts with its target through binding or enzymatic inhibition. For instance, some morpholine derivatives inhibit MAO, which plays a role in neurotransmitter metabolism .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Advantages and Limitations for Lab Experiments
EMTP has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize. It is a versatile compound that can be used as a starting material for the synthesis of a wide range of compounds. In addition, EMTP is relatively non-toxic and has a low risk of causing side effects. However, EMTP is not suitable for use in clinical applications, as its effects on humans have not been extensively studied.
Future Directions
There are several possible future directions for research on EMTP. It could be used to study the structure and function of enzymes in more detail, as well as to study the effects of EMTP on biochemical and physiological processes. It could also be used to study the effects of EMTP on the metabolism of hormones and neurotransmitters. In addition, EMTP could be used to study the effects of EMTP on the synthesis of proteins and DNA and RNA molecules. Finally, EMTP could be used to develop new drugs and other compounds for therapeutic use.
Synthesis Methods
EMTP can be synthesized by a two-step reaction. In the first step, an alkylation reaction is carried out between ethyl bromide and 2-morpholinoethanol in the presence of potassium carbonate. The resulting product is then reacted with thiophene-2,3-dicarboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate to form EMTP.
Scientific Research Applications
EMTP has been widely used in scientific research. It has been used in the synthesis of various compounds, including drugs and other organic compounds. It has also been used in the study of enzyme kinetics, protein folding and structure, and in the study of biochemical and physiological processes. EMTP has also been used in the study of the structure of DNA and RNA molecules, as well as in the study of the structure and function of proteins.
properties
IUPAC Name |
6-ethyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-2-11-9-12-13(16-10-17-14(12)20-11)15-3-4-18-5-7-19-8-6-18/h9-10H,2-8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNUFVXOEFYJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-N-[2-(morpholin-4-YL)ethyl]thieno[2,3-D]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.